Paclobutrazol

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13-14,20H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOGWMIKYWRTKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(CC1=CC=C(C=C1)Cl)N2C=NC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860993 | |

| Record name | 1-(4-Chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66346-04-1, 76738-62-0 | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, β-[(4-chlorophenyl)methyl]-α-(1,1-dimethylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66346-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-tert-butyl-β-[(4-chlorophenyl)methyl]-1H-triazol-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, β-[(4-chlorophenyl)methyl]-α-(1,1-dimethylethyl)-, (αR,βR)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Paclobutrazol's Mechanism of Action in Inhibiting Gibberellin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paclobutrazol (B33190) (PBZ) is a triazole-based plant growth retardant that primarily functions by inhibiting the biosynthesis of gibberellins (B7789140) (GAs), a class of hormones vital for numerous plant development processes.[1][2] This guide provides a comprehensive technical overview of the molecular mechanism by which this compound exerts its inhibitory effects on the gibberellin biosynthetic pathway. It details the specific enzymatic target, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the biochemical pathways and experimental workflows.

The Gibberellin Biosynthesis Pathway and this compound's Core Mechanism

Gibberellin biosynthesis is a complex metabolic pathway that occurs in three distinct cellular compartments: the plastid, the endoplasmic reticulum, and the cytosol.[1][3] this compound specifically targets an early and critical step in this pathway.

The primary molecular target of this compound is the enzyme ent-kaurene (B36324) oxidase (KO) , a cytochrome P450 monooxygenase (CYP701A).[1][4][5] This enzyme is located on the endoplasmic reticulum and is responsible for the three-step oxidation of ent-kaurene to ent-kaurenoic acid, proceeding through the intermediates ent-kaurenol (B36349) and ent-kaurenal.[1] This conversion is a pivotal regulatory point in the GA biosynthesis cascade.

This compound, particularly the (2S,3S) enantiomer , acts as a potent competitive inhibitor of ent-kaurene oxidase.[4][6] The mechanism of inhibition involves the N4 nitrogen atom of this compound's triazole ring forming a coordinate bond with the heme iron atom at the active site of the cytochrome P450 enzyme.[4] This binding displaces the water molecule that is normally coordinated to the heme iron, thereby preventing the binding and activation of molecular oxygen.[4] By blocking this crucial step, this compound effectively halts the downstream production of all bioactive gibberellins, such as GA1 and GA4, leading to the characteristic growth-retardant effects.[1]

Gibberellin Biosynthesis Pathway and this compound's Point of Inhibition

Downstream Signaling Effects of Gibberellin Inhibition

The reduction in bioactive gibberellins initiated by this compound triggers a cascade of events in the gibberellin signaling pathway. In the absence of GAs, DELLA proteins , which are nuclear-localized transcriptional regulators, accumulate and repress GA-responsive genes, thereby inhibiting plant growth.[1] When bioactive GAs are present, they bind to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor .[1] This binding event leads to a conformational change that promotes the interaction between GID1 and DELLA proteins, forming a GID1-GA-DELLA complex. This complex is then recognized by an F-box protein (e.g., GID2/SLY1), leading to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome.[1] The degradation of DELLA proteins relieves the repression of GA-responsive genes, allowing for cell elongation and division, and consequently, plant growth.[1]

By inhibiting GA biosynthesis, this compound prevents the degradation of DELLA proteins, causing their accumulation and the continuous repression of growth-promoting genes, which results in the observed dwarfed phenotype.[1]

Gibberellin Signaling Pathway

Quantitative Data on this compound's Inhibitory Effects

The efficacy of this compound as an inhibitor of gibberellin biosynthesis has been quantified in numerous studies. The following tables summarize key quantitative data.

| Parameter | Value | Species/System | Reference |

| IC50 | 6.3 nM | Cucurbita maxima endosperm (cell-free) | [7] |

| IC50 | 9.5 nM (azido derivative) | Cucurbita maxima endosperm (cell-free) | [7] |

| Apparent Binding Constant (Kd) | 0.24 ± 0.04 µM | Cucurbita maxima microsomes | [8] |

| IC50 | 43.9 µM | Montanoa tomentosa (yeast microsomes) | [9] |

| Table 1: In Vitro Inhibition of ent-Kaurene Oxidase by this compound. |

| Treatment | Condition | % Decrease in GA3 Content | Reference |

| 50 ppm this compound Spray | Timely Sown | 32% | [10] |

| 50 ppm this compound Spray | Late Sown | 18% | [10] |

| Table 2: Effect of this compound on Endogenous Gibberellin Levels in Wheat. |

| Plant Species | This compound Concentration | Effect on Plant Height | Reference |

| Arabidopsis thaliana (Wild-Type) | 1 µM | ~80% reduction in hypocotyl length | [11] |

| Basil (Ocimum basilicum) | 2.5 - 10 mg L⁻¹ | Dose-dependent reduction | [12] |

| True Shallot Seed | 15 - 30 mg L⁻¹ | Optimal for increasing bulb yield | [13] |

| Ougan (Citrus reticulata cv. Suavissima) | 200 - 2000 mg/L | Significant inhibitory effect | [14] |

| Tomato (Lycopersicum esculentum) | 250 - 750 ppm | Decreased plant height | [15] |

| Table 3: Dose-Dependent Effects of this compound on Plant Morphology. |

Experimental Protocols

In Vitro Assay of ent-Kaurene Oxidase Inhibition by this compound

This protocol is adapted from methodologies for expressing and assaying cytochrome P450 enzymes in yeast microsomes.[9][16]

Objective: To determine the IC50 value of this compound for the inhibition of ent-kaurene oxidase.

Materials:

-

Yeast strain expressing the target ent-kaurene oxidase.

-

Yeast growth media (e.g., YPG).

-

Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5).

-

NADPH.

-

FAD.

-

ent-kaurene substrate.

-

This compound stock solution.

-

Ethyl acetate.

-

Apparatus for cell lysis and microsome isolation (e.g., French press, ultracentrifuge).

-

GC-MS for analysis.

Procedure:

-

Microsome Preparation:

-

Culture the recombinant yeast cells expressing ent-kaurene oxidase.

-

Harvest and wash the cells.

-

Lyse the cells and isolate the microsomal fraction by differential centrifugation.

-

Resuspend the microsomes in a suitable buffer and determine the protein concentration.

-

-

Enzyme Assay:

-

Prepare reaction mixtures containing the reaction buffer, NADPH, FAD, and varying concentrations of this compound.

-

Add the microsomal preparation to each reaction mixture.

-

Initiate the reaction by adding the ent-kaurene substrate (dissolved in methanol).

-

Incubate the reactions at 30°C with shaking for a defined period (e.g., 1 hour).

-

-

Extraction and Analysis:

-

Stop the reaction by adding a solvent like ethyl acetate.

-

Extract the products from the aqueous phase.

-

Dry the organic phase and derivatize the sample (e.g., methylation) for GC-MS analysis.

-

Analyze the samples by GC-MS to quantify the amount of ent-kaurenoic acid produced.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Quantification of Endogenous Gibberellins in Plant Tissue by HPLC-MS/MS

This protocol provides a general workflow for the extraction and quantification of gibberellins from plant material using HPLC-MS/MS.[17][18][19]

Objective: To measure the levels of endogenous gibberellins in plant tissues following treatment with this compound.

Materials:

-

Plant tissue (treated and control).

-

Liquid nitrogen.

-

Extraction solvent (e.g., 80% methanol with internal standards).

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

HPLC-MS/MS system.

-

Gibberellin standards.

Procedure:

-

Sample Preparation:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder.

-

-

Extraction:

-

Extract the powdered tissue with a pre-chilled extraction solvent containing appropriate internal standards (e.g., deuterated GAs).

-

Centrifuge the extract to pellet the solid debris.

-

-

Purification:

-

Pass the supernatant through an SPE cartridge to remove interfering compounds and concentrate the gibberellins.

-

Elute the gibberellins from the cartridge with a suitable solvent.

-

-

Analysis:

-

Dry the eluate and resuspend in the initial mobile phase for HPLC-MS/MS analysis.

-

Separate the different gibberellins using a reverse-phase C18 column with a gradient of acetonitrile (B52724) and water (with formic acid).

-

Detect and quantify the gibberellins using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Quantify the endogenous gibberellins by comparing their peak areas to those of the internal standards and a standard curve generated with known amounts of gibberellin standards.

-

Experimental Workflow for Validating this compound's Anti-Gibberellin Activity

Conclusion

This compound is a highly effective inhibitor of gibberellin biosynthesis, with its primary mechanism of action being the competitive inhibition of the cytochrome P450 monooxygenase, ent-kaurene oxidase.[1][4][20] This targeted inhibition leads to a reduction in bioactive gibberellins, resulting in an accumulation of DELLA proteins and the subsequent repression of growth-promoting genes. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and professionals to further investigate and utilize the growth-regulating properties of this compound. Understanding its precise molecular interactions is fundamental for its optimal application in agriculture and horticulture and for the development of novel plant growth regulators.

References

- 1. benchchem.com [benchchem.com]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Synthesis and Biological Activity of an Azido Derivative of this compound, an Inhibitor of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Understanding the Role of Gibberellic Acid and this compound in Terminal Heat Stress Tolerance in Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. This compound reduces growth and increases chlorophyll indices and gas exchanges of basil (Ocimum basilicum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Correlation and Regression Analysis of The Growth and Physiological Parameters: How this compound Increases Bulb Yield on Three Cultivars of True Shallot Seed | Elizani | Caraka Tani: Journal of Sustainable Agriculture [jurnal.uns.ac.id]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry: An Application for Hormone Profiling in Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Total Root and Shoot Biomass Inhibited by this compound Application on Common Landscape Trees | Arboriculture & Urban Forestry [auf.isa-arbor.com]

Synthesis pathway and chemical structure of paclobutrazol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paclobutrazol (B33190), a triazole-based plant growth retardant and fungicide, plays a significant role in agriculture. Its synthesis is a multi-step process involving several key chemical transformations. This technical guide provides an in-depth overview of the synthesis pathway of this compound, its chemical structure, and detailed experimental protocols for its preparation. Quantitative data from various sources are summarized for comparative analysis. Visual diagrams of the chemical structure and synthesis pathway are provided to facilitate a comprehensive understanding of the process.

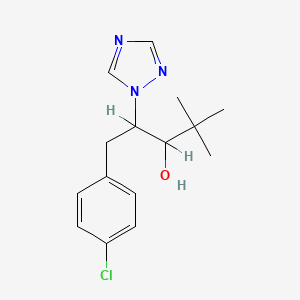

Chemical Structure of this compound

This compound, with the chemical formula C₁₅H₂₀ClN₃O, is a substituted triazole with two chiral centers.[1] This results in the existence of four stereoisomers.[2] The IUPAC name for the racemic mixture is (2RS, 3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol.[1]

Caption: Chemical Structure of this compound.

Synthesis Pathway of this compound

The synthesis of this compound typically commences with the starting materials 4-chlorobenzaldehyde (B46862) and pinacolone (B1678379) (3,3-dimethyl-2-butanone).[1][2] The pathway involves an aldol (B89426) condensation, followed by hydrogenation, bromination, nucleophilic substitution with 1,2,4-triazole (B32235), and a final reduction step.[2][3]

Caption: Synthesis Pathway of this compound.

Experimental Protocols

The following protocols are a synthesis of methodologies described in scientific literature and patents.

Step 1: Synthesis of 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one (Intermediate 4)

A two-step process is often employed to synthesize this key intermediate.

a) Synthesis of α-chloro Pinacolone:

-

Materials: 1,2,4-triazole, potassium carbonate, ethanol (B145695), α-chloro pinacolone.

-

Procedure: In a reaction flask, 7.99 g (0.11 mol) of 1,2,4-triazole and 8.45 g (0.06 mol) of potassium carbonate are added to 45 g of ethanol.[4] The mixture is heated to 60°C.[4] Then, 14.15 g (0.1 mol) of α-chloro pinacolone is added dropwise over 1 hour.[4] The reaction is maintained at 60°C for 3 hours.[4] The reaction progress is monitored by Gas Chromatography (GC) until the α-chloro pinacolone is less than 1%.[4]

b) Reaction with 4-chlorobenzyl chloride:

-

The product from the previous step is then reacted with 4-chlorobenzyl chloride to yield 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one.

Step 2: Reduction to this compound

The final step is the reduction of the ketone intermediate to the alcohol, yielding this compound.

-

Method A: Using Magnesium Powder and Ammonium (B1175870) Chloride

-

Materials: 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one, ethanol, ammonium chloride, magnesium powder.

-

Procedure: In a reaction flask, 30 g (0.094 mol) of the intermediate compound and 21.61 g (0.4 mol) of ammonium chloride are dissolved in 120 g of ethanol.[4][5] The mixture is heated to 50°C with stirring.[4][5] 4.85 g (0.2 mol) of magnesium powder is added in batches over 30 minutes.[4][5] The reaction is then maintained at 60°C for 2 hours.[4][5] Progress is monitored by GC. After completion, the mixture is filtered to remove magnesium chloride.[5] A portion of the ethanol is recovered from the filtrate, and the product is crystallized by cooling, followed by filtration and drying to yield this compound.[5]

-

-

Method B: Using Sodium Borohydride (B1222165)

-

Method C: Catalytic Hydrogenation

-

Materials: 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one, ethanol, palladium-on-carbon catalyst (5%).

-

Procedure: In an autoclave, 30 g (0.094 mol) of the intermediate and 0.3 g of 5% palladium-on-carbon catalyst are mixed with 180 g of ethanol.[4] The autoclave is purged with nitrogen and then with hydrogen.[4] The hydrogen pressure is maintained at 1.5 MPa, and the mixture is heated to 60°C with stirring for 2.5 hours.[4] After the reaction is complete (monitored by GC), the catalyst is filtered off.[4] this compound is obtained by crystallization from the filtrate after partial solvent removal.[4]

-

Quantitative Data

The following table summarizes quantitative data reported in various sources for the synthesis of this compound.

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Reduction | Intermediate (I) | Mg, NH₄Cl | Methanol | 40-50 | 1 | - | - | [4][5] |

| Reduction | Intermediate (I) | Mg, NH₄Cl | Ethanol | 50-60 | 2 | 91.9 | 96.1 | [4][5] |

| Reduction | Intermediate (I) | Mg, NH₄Cl | Propanol | 60-70 | 3 | - | - | [5] |

| Reduction | Intermediate (I) | Pd/C, H₂ | Ethanol | 60 | 2.5 | 92.9 | 97.1 | [4] |

| Reduction | Intermediate (I) | Pd/C, H₂ | Isopropanol | 70 | 3 | 93.7 | 96.8 | [4] |

| Reduction | Intermediate (I) | Raney Nickel, H₂ | Methanol | 50-60 | 3-5 | 95.0 | 96.2 | [6] |

| Overall | (5-¹⁴C)-1,2,4-triazol, 1-chloropinacolone, p-chlorobenzyl halide | NaBH₄ | Ethyl acetate, Benzene, Methanol | - | - | 52 (chemical), 20.9 (radiochemical) | >99 | [7] |

*Intermediate (I) refers to 1-(4-chlorophenyl)-4,4-dimethyl-2-[1,2,4-triazolyl]-1-penten-3-one.

Conclusion

The synthesis of this compound is a well-established process with multiple reported variations, particularly for the final reduction step. The choice of reducing agent and reaction conditions can influence the yield, purity, and stereoselectivity of the final product. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals involved in the synthesis and development of this compound and related compounds.

References

- 1. omicsonline.org [omicsonline.org]

- 2. This compound (Ref: PP 333) [sitem.herts.ac.uk]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. CN103664809B - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 5. CN103664809A - Preparation method for this compound - Google Patents [patents.google.com]

- 6. CN111285816A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. SYNTHESIS OF ( C-14-TRIAZOL)-PACLOBUTRAZOL [hnxb.org.cn]

A Comprehensive Technical Guide to the Discovery and History of Paclobutrazol as a Plant Growth Retardant

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Paclobutrazol (B33190) (PBZ), chemically identified as (2RS,3RS)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanol, is a synthetic organic compound belonging to the triazole family.[1][2][3] It is widely recognized for its dual utility as a potent plant growth retardant and a systemic fungicide.[1][4] As a growth regulator, this compound is a known antagonist of the plant hormone gibberellin, acting primarily by inhibiting its biosynthesis.[1][4][5] This action leads to a reduction in internodal growth, resulting in sturdier, more compact plants. Its application has demonstrated numerous benefits in agriculture and horticulture, including increased root growth, earlier fruit set, reduced lodging in cereal crops, and enhanced resistance to environmental stresses such as drought and frost.[1][4][5]

History and Discovery

The development of this compound traces back to the research laboratories of Imperial Chemical Industries (ICI) at their Jealott's Hill Research Station. Initially developed under the code number PP333, its synthesis and plant growth regulating properties were first disclosed in patents filed by the ICI group.[1][6][7][8] The compound emerged from a broader investigation into triazole derivatives, which were known to possess biological activity.

ICI began marketing this compound in 1985 under various trade names, including Bonzi®, Cultar®, Clipper®, and Parlay®.[1] Another source indicates its formal announcement as a new bioregulator occurred in 1986.[9] Its unique ability to control plant stature without being phytotoxic quickly established it as a valuable tool in ornamental horticulture, turf management, and fruit orchard cultivation.

Chemical Properties and Synthesis

Chemical Structure and Stereoisomerism

This compound is a substituted triazole with two chiral centers, resulting in four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[10][11] The biological activity of these isomers is distinct. The plant growth regulatory effect is primarily attributed to the (2S,3S) isomer, which effectively inhibits gibberellin biosynthesis.[1] Conversely, the (2R,3R) isomer exhibits significant fungicidal activity by inhibiting sterol biosynthesis in fungi.[1][5] Commercial this compound is produced and sold as a racemic mixture of the (2S,3S) and (2R,3R) enantiomers, as this formulation provides both growth retardant and fungicidal benefits.[1]

Synthesis Pathway

The first synthesis of this compound was developed by ICI.[1][6][8] The process begins with the reaction of 4-chlorobenzaldehyde (B46862) and pinacolone (B1678379) (3,3-dimethyl-2-butanone).[1][6][10] The key steps are outlined in the workflow below.

Caption: A workflow diagram illustrating the chemical synthesis of this compound.

Mechanism of Action

Inhibition of Gibberellin Biosynthesis

This compound's primary mode of action as a plant growth retardant is the targeted inhibition of gibberellin (GA) biosynthesis.[11][12] Gibberellins (B7789140) are diterpenoid plant hormones that regulate crucial developmental processes, including stem elongation, seed germination, and flowering.[13][14] this compound belongs to the group of N-heterocyclic compounds that block cytochrome P450-dependent monooxygenases.[15]

Specifically, this compound inhibits the enzyme ent-kaurene (B36324) oxidase.[1][5][11] This enzyme catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a critical precursor in the GA metabolic pathway.[6][8][15] By blocking this step, this compound effectively halts the production of downstream bioactive gibberellins (e.g., GA₁, GA₄), leading to the characteristic reduction in cell elongation and internode extension.[11][16] The growth-inhibiting effects of this compound can be reversed by the exogenous application of bioactive GAs.[11]

The Gibberellin Biosynthesis Pathway and this compound's Target

The inhibition of ent-kaurene oxidase causes a metabolic shift. The precursor geranylgeranyl pyrophosphate (GGPP), which is upstream of the blockage, accumulates.[1][5] This accumulation leads to the diversion of GGPP into other biosynthetic pathways, resulting in increased production of the plant hormone abscisic acid (ABA) and phytol, a component of chlorophyll (B73375).[1][5][11] This secondary effect contributes to some of this compound's other observed benefits, such as enhanced drought tolerance (due to ABA's role in stomatal closure) and darker green leaves (due to increased chlorophyll).[1] Studies also indicate that this compound treatment can lead to an increase in cytokinin levels.[2][3][5]

Caption: this compound inhibits ent-kaurene oxidase in the gibberellin pathway.

Physiological and Morphological Effects in Plants

The inhibition of gibberellin biosynthesis by this compound induces a wide range of physiological and morphological changes in plants.

-

Vegetative Growth Reduction: The most prominent effect is the reduction of shoot elongation, resulting in a more compact plant habit with shorter internodes and thicker, sturdier stems.[1][16] This is highly desirable in ornamental plants for aesthetic reasons and in cereal crops to prevent lodging.[1]

-

Enhanced Reproductive Growth: By suppressing vegetative growth, this compound redirects the plant's resources towards reproductive development. This can lead to earlier flowering, increased flower and fruit set, and ultimately higher yields in many fruit and vegetable crops.[5][17]

-

Increased Stress Tolerance: this compound treatment has been shown to enhance plant resilience to various abiotic stresses.[3][18] This is partly due to the increased levels of abscisic acid, which helps regulate water loss through stomata, thereby improving drought resistance.[1][19] It has also been linked to increased tolerance to cold, heat, and salt stress.[1][14]

-

Other Effects: Treated plants often exhibit darker green leaves, attributed to increased chlorophyll content per unit leaf area.[1][19] this compound also typically promotes root growth, creating a more extensive root system that can improve water and nutrient uptake.[1][4]

Quantitative Efficacy Data

The effects of this compound are dose-dependent and vary significantly among plant species and application methods (foliar spray vs. soil drench). The following tables summarize quantitative data from various studies.

Table 1: Effect of this compound on Ornamental Pepper (Capsicum chinense 'Pitanga')

| Application Method | Concentration (mg a.i./L) | Effect on Plant Dry Mass |

|---|---|---|

| Foliar Spray | 150 | 52% decrease |

| Soil Drench | 60 | 77% decrease |

Data sourced from a study on container-grown ornamental peppers.[20]

Table 2: Effect of this compound on Eggplant (Solanum melongena)

| Treatment (mg/L) | Parameter | Measurement (at 3 Weeks) | Control |

|---|---|---|---|

| 150-200 | Plant Height | 25.40 cm | 15.10 cm |

Data from a study evaluating various concentrations on eggplant growth.[21]

Table 3: Effect of this compound on Papaya (Carica papaya var. CO 2)

| Application Method | Dose (mg a.i./plant) | Effect on Fruit Number | Effect on Fruit Weight |

|---|---|---|---|

| Soil Drench | 25 | 63.68% increase | 118.32% increase |

Data from a study on the generative phase of papaya.[17]

Table 4: Effect of this compound on Orchid (Phalaenopsis)

| Application Method | Concentration (mg/L) | Effect on Flower Stalk Length |

|---|---|---|

| Foliar Spray | 750 | 67.2% - 71.6% shorter than control |

Data from a study on controlling inflorescence length in potted orchids.[22]

Key Experimental Protocols

To characterize the efficacy and mode of action of a plant growth retardant like this compound, a systematic experimental approach is required. Below is a generalized protocol for a typical greenhouse or laboratory-based study.

Protocol: Evaluation of Plant Growth Retardant Efficacy

-

Plant Material and Acclimatization:

-

Select uniform and healthy seedlings or plants of the target species (e.g., Solanum lycopersicum cv. 'Moneymaker').

-

Transplant them into standardized pots (e.g., 15 cm diameter) with a consistent soil medium (e.g., peat:perlite:vermiculite, 3:1:1 v/v/v).

-

Acclimatize plants for 1-2 weeks in a controlled environment (e.g., 25°C/18°C day/night, 16h photoperiod, 60% relative humidity).

-

-

Experimental Design and Treatments:

-

Employ a Completely Randomized Design (CRD) with a minimum of 5-10 replications per treatment.

-

Prepare a stock solution of this compound (e.g., 1000 mg/L in acetone (B3395972) or ethanol) and make serial dilutions to achieve the desired treatment concentrations (e.g., 0, 25, 50, 100, 200 mg/L). The 0 mg/L control should contain the same concentration of the solvent.

-

Apply treatments at a defined plant developmental stage (e.g., four-true-leaf stage).

-

-

Application Method:

-

Data Collection and Measurement:

-

Morphological Data: At weekly intervals, measure plant height (from the soil line to the apical meristem), stem diameter (using calipers), and internode length.

-

Physiological Data: Measure leaf chlorophyll content non-destructively using a SPAD meter.

-

-

Hormone Analysis (Optional):

-

For mechanistic studies, collect young leaf tissue at specified time points post-treatment.

-

Immediately freeze samples in liquid nitrogen and store at -80°C.

-

Extract and purify gibberellins using established protocols involving solvent partitioning and solid-phase extraction.

-

Quantify endogenous GA levels using analytical techniques such as GC-MS or LC-MS/MS.[14]

-

-

Statistical Analysis:

-

Analyze the collected data using Analysis of Variance (ANOVA).

-

If significant differences are found, perform a post-hoc mean separation test (e.g., Tukey's HSD) to compare treatment effects.

-

Experimental Workflow Diagram

Caption: A generalized workflow for evaluating the efficacy of this compound.

Conclusion

The discovery of this compound by ICI marked a significant advancement in plant growth regulation. Its targeted inhibition of the gibberellin biosynthesis pathway provides a reliable mechanism for controlling plant stature, which has been leveraged to great effect in numerous agricultural and horticultural applications. The extensive research into its mode of action, isomer-specific activities, and physiological effects has not only yielded practical benefits for crop management but has also provided scientists with a powerful chemical tool to probe the intricate hormonal regulation of plant growth and development. This guide serves as a technical overview of the foundational science and history behind one of the most important plant growth retardants developed to date.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Plant Growth Regulators - Gibberellins (GA) inhibitors - this compound [clinisciences.com]

- 5. How does this compound as a plant growth regulator affect plants?|News|Agripesticide [agripesticide.com]

- 6. omicsonline.org [omicsonline.org]

- 7. VEGETATIVE GROWTH CONTROL OF APPLE AND PEAR TREES WITH ICI PP333 (this compound) A CHEMICAL ANALOG OF BAYLETON. [actahort.org]

- 8. medwinpublishers.com [medwinpublishers.com]

- 9. This compound and Its Use in Fruit Production: A Review [techscience.com]

- 10. This compound (Ref: PP 333) [sitem.herts.ac.uk]

- 11. d-nb.info [d-nb.info]

- 12. chemicalwarehouse.com [chemicalwarehouse.com]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. Understanding the Role of Gibberellic Acid and this compound in Terminal Heat Stress Tolerance in Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. EFFECT OF this compound (PP333) ON YIELD AND QUALITY OF FRUIT AND LATEX OF PAPAYA VAR. CO 2 | International Society for Horticultural Science [ishs.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Effect of this compound in Agriculture [doraagri.com]

- 20. researchgate.net [researchgate.net]

- 21. scialert.net [scialert.net]

- 22. Effects of this compound on Reproductive and Vegetative Traits of Phalaenopsis Join Grace ‘TH288-4’ - PMC [pmc.ncbi.nlm.nih.gov]

The Biochemical Gauntlet: Paclobutrazol's Interaction with Cytochrome P450 Monooxygenases

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Paclobutrazol (B33190) (PBZ), a triazole-based plant growth regulator and fungicide, exerts its potent biological effects through a targeted inhibition of cytochrome P450 monooxygenases (P450s). This guide provides a comprehensive technical overview of the biochemical interactions between this compound and these crucial enzymes, detailing the molecular mechanisms, summarizing quantitative data, outlining key experimental protocols, and visualizing the affected signaling pathways.

Core Mechanism of this compound-P450 Interaction

This compound's inhibitory action is rooted in the chemical structure of its triazole ring. The fundamental mechanism involves the N4 nitrogen atom of this ring forming a coordinate bond with the heme iron atom at the active site of the P450 enzyme.[1] This binding is competitive, displacing the water molecule that is normally the sixth ligand to the heme iron in the enzyme's resting state.[1] By occupying this critical position, this compound prevents the binding and activation of molecular oxygen, a necessary step in the P450 catalytic cycle, thereby blocking the oxidation of the enzyme's natural substrate.[1]

The interaction is highly stereospecific. The (2S,3S) enantiomer of this compound is a potent inhibitor of ent-kaurene (B36324) oxidase in plants, while the (2R,3R) enantiomer is more effective against fungal CYP51.[1]

This compound's Impact on Plant Gibberellin Biosynthesis

In plants, the primary target of this compound is ent-kaurene oxidase, a cytochrome P450 monooxygenase (CYP701A) located in the endoplasmic reticulum.[2] This enzyme catalyzes a critical three-step oxidation of ent-kaurene to ent-kaurenoic acid, a precursor for all bioactive gibberellins (B7789140) (GAs).[2] By inhibiting this step, this compound effectively curtails the production of GAs, which are essential hormones for stem elongation, seed germination, and flowering.[2]

The reduction in bioactive GAs leads to the accumulation of DELLA proteins, which are nuclear transcriptional regulators that repress GA-responsive genes.[2] The accumulation of DELLA proteins results in the characteristic growth-retardant effects of this compound, such as reduced internode length and a more compact plant stature.[2][3]

Gibberellin Biosynthesis and Signaling Pathway

Caption: this compound inhibits ent-kaurene oxidase, blocking gibberellin biosynthesis and leading to the accumulation of growth-repressing DELLA proteins.

This compound's Impact on Fungal Ergosterol (B1671047) Biosynthesis

In fungi, the (2R,3R) enantiomer of this compound targets CYP51, also known as sterol 14α-demethylase.[1] This enzyme is crucial for the biosynthesis of ergosterol, the primary sterol in fungal cell membranes, which is analogous to cholesterol in mammalian cells.[1] CYP51 catalyzes the 14α-demethylation of lanosterol (B1674476) or eburicol.[1] By inhibiting this step, this compound disrupts the integrity and function of the fungal cell membrane, leading to its fungicidal activity.[1]

Fungal Ergosterol Biosynthesis Pathway

Caption: this compound inhibits CYP51, disrupting ergosterol biosynthesis and compromising fungal cell membrane integrity.

Quantitative Analysis of this compound-P450 Interaction

The efficacy of this compound as a P450 inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The following tables summarize available quantitative data from various studies.

Table 1: Inhibition of Plant and Fungal P450 Enzymes by this compound

| Target Enzyme | Organism/System | Parameter | Value | Reference(s) |

| ent-Kaurene Oxidase | Cucurbita maxima (endosperm prep) | I₅₀ | 6.3 nM | [4] |

| Azido derivative of this compound | Cucurbita maxima (endosperm prep) | I₅₀ | 9.5 nM | [4] |

| Abscisic Acid Biosynthesis | Cercospora rosicola | Inhibition | 33% at 0.1 µM | [1] |

| Mycelial Growth (P. noxius) | Phellinus noxius | Inhibition | >90% at 0.05 g/L | [5] |

| Mycelial Growth (R. microporus) | Rigidoporus microporus | Inhibition | >90% at 0.05 g/L | [5] |

| Mycelial Growth (F. oxysporum) | Fusarium oxysporum | Inhibition | ~70% at 0.05 g/L | [5] |

Table 2: Comparative Inhibition of Human Cytochrome P450 Enzymes

| Target Enzyme | System | Parameter | Potency | Reference(s) |

| CYP2C9 | Human Recombinant | IC₅₀ | Potent Inhibition (<0.001 µg/mL for related extracts) | [1] |

| CYP2C19 | Human Recombinant | IC₅₀ | Potent Inhibition | [1] |

| CYP1A2 | Human Recombinant | IC₅₀ | Potent Inhibition | [1] |

| CYP3A4 | Human Recombinant | IC₅₀ | Weak Inhibition | [1] |

| CYP2D6 | Human Recombinant | IC₅₀ | Weak Inhibition | [1] |

Note: Data for human CYPs often comes from studies on related triazole compounds or extracts and is included for a comparative perspective on P450 inhibition.[1]

Experimental Protocols for Studying this compound-P450 Interactions

A multi-faceted approach is necessary to fully characterize the interaction between this compound and P450 enzymes.

In Vitro P450 Inhibition Assay (Fluorogenic)

This high-throughput assay is used to determine the IC₅₀ of this compound against specific P450 isoforms.

Methodology:

-

Enzyme Preparation: Use individually expressed recombinant human P450 enzymes.

-

Reaction Mixture: Combine the P450 enzyme, a specific fluorogenic substrate, and an NADPH regeneration system in a microplate well.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. A control with no inhibitor is also prepared.

-

Incubation: Incubate the plate at 37°C for a specified time.

-

Fluorescence Reading: The P450 enzyme metabolizes the substrate to a fluorescent product. The fluorescence intensity is measured using a plate reader.

-

Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence in the presence of this compound to the control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the this compound concentration.[6][7]

Spectroscopic Ligand-Binding Assay

This method confirms the direct binding of this compound to the P450 heme iron and can be used to determine the binding affinity (dissociation constant, Kd).

Methodology:

-

Enzyme Preparation: Use purified, recombinant P450 enzyme (e.g., CYP51) at a concentration of 1-5 µM in a suitable buffer.[1]

-

Spectrophotometer Setup: Use a dual-beam spectrophotometer to record a baseline spectrum of the enzyme solution.[1]

-

Ligand Titration: Add small aliquots of a concentrated this compound stock solution to the sample cuvette. Add equal volumes of the solvent to the reference cuvette.[1]

-

Spectral Scanning: After each addition and a brief incubation, scan the absorbance from approximately 350 nm to 500 nm.[1]

-

Data Analysis: The binding of azoles like this compound typically induces a "Type II" difference spectrum, with a peak around 425-435 nm and a trough around 390-410 nm. Plot the change in absorbance against the this compound concentration to determine the Kd.[1]

Experimental Workflow for P450 Inhibition Studies

Caption: A typical workflow for characterizing the inhibitory interaction of this compound with cytochrome P450 enzymes.

Conclusion

The interaction of this compound with cytochrome P450 monooxygenases is a clear example of targeted, mechanism-based enzyme inhibition. Through stereospecific binding to the catalytic heme iron, this compound effectively blocks the function of distinct P450s in plants and fungi.[1] This dual activity as a plant growth regulator and a fungicide is a direct consequence of these precise biochemical interactions. A thorough understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, is essential for the effective application of this compound in agriculture and for the development of new, more specific P450 inhibitors.

References

The Two Faces of Paclobutrazol: A Technical Guide to its Isomers and Differential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclobutrazol (B33190), a triazole-based compound, is widely recognized as a potent plant growth regulator and a fungicide.[1] However, the commercial product is typically a racemic mixture of its stereoisomers, which possess markedly different biological activities. This guide delves into the distinct properties of the this compound enantiomers, providing a comprehensive overview of their mechanisms of action, quantitative biological activities, and the experimental protocols used to elucidate these differences. Understanding the stereospecificity of this compound is crucial for optimizing its application in agriculture and for the development of more targeted and effective agrochemicals.

This compound possesses two chiral centers, resulting in four possible stereoisomers. However, the commercially relevant forms are the (2S,3S) and (2R,3R) enantiomers, which exhibit the most significant biological effects.[2] The (2S,3S)-enantiomer is predominantly responsible for the plant growth-regulating effects, while the (2R,3R)-enantiomer displays stronger fungicidal properties.[1]

Differential Biological Activity: A Tale of Two Enantiomers

The distinct biological activities of the this compound enantiomers stem from their stereospecific interactions with target enzymes in plants and fungi.

Plant Growth Regulation by (2S,3S)-Paclobutrazol

The (2S,3S) isomer is a potent inhibitor of gibberellin (GA) biosynthesis in plants.[1][3] Gibberellins are a class of phytohormones that regulate various developmental processes, including stem elongation, seed germination, and flowering.[1] Specifically, (2S,3S)-paclobutrazol targets and inhibits ent-kaurene (B36324) oxidase, a cytochrome P450 monooxygenase that catalyzes a critical step in the GA biosynthesis pathway.[1][3] This inhibition leads to a reduction in endogenous gibberellin levels, resulting in decreased cell elongation and a more compact plant stature.[1] Studies have shown that the application of gibberellic acid can reverse the inhibitory effects of this compound.[4]

Fungicidal Activity of (2R,3R)-Paclobutrazol

In contrast, the (2R,3R)-enantiomer exhibits significantly weaker inhibition of gibberellin biosynthesis.[1] Its primary role is that of a fungicide, a common characteristic of many triazole compounds.[1] The fungicidal action of (2R,3R)-paclobutrazol is attributed to its inhibition of sterol biosynthesis in fungi.[1] Specifically, it targets the fungal cytochrome P450 14α-demethylase, an enzyme essential for the conversion of lanosterol (B1674476) to ergosterol (B1671047).[4] Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[4]

Quantitative Comparison of Biological Activity

The differential activity of this compound enantiomers has been quantified in various studies. The following table summarizes the key findings on their relative efficacy.

| Biological Activity | Isomer | Organism | Metric | Result | Reference |

| Plant Growth Regulation | (2S,3S)-(-)-paclobutrazol | Rice seedlings (shoot growth) | EC50 | 3.1 times more active than the (2R,3R)-(+)-enantiomer. | [5] |

| Fungicidal Activity | (2R,3R)-paclobutrazol | Not specified | Activity | Stronger fungicidal properties. | [1] |

Signaling Pathways and Mechanisms of Action

The differential activities of the this compound isomers can be visually represented through their respective signaling pathways.

Experimental Protocols

Separation of this compound Enantiomers

A common method for separating the enantiomers of this compound is chiral high-performance liquid chromatography (HPLC).[5][6]

-

Instrumentation: Agilent 1200 HPLC system or equivalent, equipped with a UV detector.[6]

-

Chiral Column: A cellulose-based chiral stationary phase, such as a Sino-chiral OJ column or a CDMPC-CSP (cellulose-tri[3,5-dimethyl-phenylcarbamate]-based chiral stationary phase), is effective for separation.[5][6]

-

Mobile Phase: A mixture of methanol (B129727) and water (e.g., 80/20, v/v) is typically used.[6]

-

Flow Rate: A flow rate of around 0.7 mL min⁻¹ is common.[6]

-

Detection: UV detection at a wavelength of 230 nm.[6]

-

Elution Order: Under these conditions, the (2S,3S)-enantiomer typically elutes before the (2R,3R)-enantiomer.[6]

Plant Growth Regulation Bioassay

To assess the plant growth-regulating activity of each enantiomer, a seedling growth assay can be performed.[5]

-

Plant Material: Rice seedlings are a suitable model system.[5]

-

Treatment Solutions: Prepare a series of concentrations for each enantiomer and the racemic mixture in a suitable nutrient medium.

-

Experimental Setup:

-

Germinate rice seeds and grow them in a hydroponic system or on agar (B569324) plates.

-

Once the seedlings have reached a suitable size, transfer them to the treatment solutions.

-

Maintain the seedlings under controlled environmental conditions (light, temperature, humidity).

-

-

Data Collection: After a defined period (e.g., 7 days), measure parameters such as shoot length, root length, and fresh/dry weight.[5]

-

Analysis: Calculate the half-maximal effective concentration (EC50) for each isomer to quantify and compare their growth-inhibiting activity.[5]

Antifungal Activity Assay

The fungicidal properties of the this compound enantiomers can be evaluated using an in vitro fungal growth inhibition assay.

-

Fungal Species: Use a relevant plant pathogenic fungus, such as Venturia inaequalis (apple scab) or various species of Fusarium.[7][8]

-

Culture Medium: Prepare a suitable agar medium (e.g., Potato Dextrose Agar - PDA).

-

Treatment Preparation: Incorporate different concentrations of each enantiomer and the racemic mixture into the molten agar before pouring the plates. A solvent control (without this compound) should also be included.

-

Inoculation: Place a mycelial plug from an actively growing fungal culture onto the center of each agar plate.

-

Incubation: Incubate the plates at an optimal temperature for fungal growth.

-

Data Collection: Measure the radial growth of the fungal colony at regular intervals.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each isomer to determine its antifungal potency.

Conclusion

The differential biological activities of the (2S,3S) and (2R,3R) enantiomers of this compound highlight the importance of stereochemistry in the design and application of agrochemicals.[1] The (2S,3S)-enantiomer is a potent plant growth regulator, acting through the inhibition of gibberellin biosynthesis, while the (2R,3R)-enantiomer exhibits significant fungicidal properties by disrupting fungal sterol biosynthesis.[1] This knowledge allows for the potential development of enantiomerically pure formulations that could offer more targeted efficacy, reduced off-target effects, and a lower environmental impact. For researchers and professionals in drug development and crop science, understanding these stereospecific differences is paramount for harnessing the full potential of this compound and for designing the next generation of plant growth regulators and fungicides.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound (Ref: PP 333) [sitem.herts.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. How does this compound as a plant growth regulator affect plants?|News|Agripesticide [agripesticide.com]

- 5. Enantioselective separation and phytotoxicity on rice seedlings of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 7. Investigation of Fungicidal Properties of the Tree Growth Regulator this compound to Control Apple Scab | Arboriculture & Urban Forestry [auf.isa-arbor.com]

- 8. Chiral enantiomers of the plant growth regulator this compound selectively affect community structure and diversity of soil microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Paclobutrazol's Influence on Abscisic Acid and Cytokinin Levels in Plants: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paclobutrazol (B33190) (PBZ), a triazole-based plant growth regulator, is primarily recognized for its potent inhibition of gibberellin (GA) biosynthesis. This primary action initiates a cascade of intricate hormonal crosstalk, significantly influencing the endogenous levels of other critical phytohormones, notably abscisic acid (ABA) and cytokinins (CK). By blocking the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid, a key step in the GA metabolic pathway, PBZ redirects the isoprenoid pathway. This redirection can lead to an accumulation of precursors for the biosynthesis of ABA and cytokinins.[1][2] The resulting alterations in the hormonal balance, particularly the ABA/CK ratio, are linked to a wide array of physiological responses in plants, including enhanced stress tolerance, delayed senescence, and modified growth and development.[1][3] This technical guide provides a comprehensive analysis of the mechanisms through which this compound modulates ABA and cytokinin levels, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: A Shift in Hormonal Balance

This compound's primary mode of action is the inhibition of ent-kaurene oxidase, a cytochrome P450 monooxygenase that is a critical enzyme in the gibberellin biosynthesis pathway.[3][4] This inhibition leads to a reduction in biologically active gibberellins (B7789140), which are primarily responsible for stem elongation.[1] The blockage of the GA pathway often results in the accumulation of the precursor geranylgeranyl pyrophosphate (GGPP). This accumulation can shift the isoprenoid pathway towards the synthesis of other hormones, including abscisic acid and cytokinins.[1][2]

Impact on Abscisic Acid (ABA)

The influence of this compound on ABA levels is multifaceted and can appear contradictory, with reports of both increases and decreases in ABA concentrations depending on the plant species, tissue type, developmental stage, and environmental conditions.

-

Increased ABA Levels: Several studies have reported an increase in endogenous ABA concentrations following PBZ treatment.[1][5] This is often attributed to the increased availability of precursors from the isoprenoid pathway when GA synthesis is inhibited.[2][6] For instance, in Marubakaido apple rootstocks, PBZ treatment increased the ABA concentration and upregulated the expression of the ABA biosynthesis gene MdNCED1 while repressing the degradation gene MdCYP707A1.[5] Similarly, under drought stress, PBZ has been shown to increase ABA levels, which is a key response in promoting stomatal closure and reducing water loss.[4]

-

Decreased or Inhibited ABA Accumulation: Conversely, other studies have demonstrated that this compound can reduce endogenous ABA levels or prevent the accumulation of ABA induced by water stress.[7][8] In apple seedling leaves, this compound treatment reduced endogenous ABA levels by approximately one-third and prevented the significant accumulation of ABA that typically occurs under water stress.[7][8] In the fungus Cercospora rosicola, this compound was found to inhibit ABA biosynthesis.[9] Furthermore, in the roots of Phoebe bournei, moderate concentrations of PBZ significantly decreased ABA content by inhibiting the expression of ABA biosynthesis genes.[10][11]

This variability suggests a complex regulatory network where the effect of this compound on ABA is context-dependent and may be influenced by feedback mechanisms and crosstalk with other hormonal pathways.

Impact on Cytokinins (CK)

The effect of this compound on cytokinin levels is generally more consistent, with numerous studies reporting an increase in cytokinin concentrations.[1][2][3] This elevation in cytokinin levels is a significant contributor to many of the physiological effects observed after PBZ application, such as delayed leaf senescence, increased chlorophyll (B73375) content, and enhanced stress tolerance.[3]

The increase in cytokinins is also thought to be a consequence of the redirection of the isoprenoid pathway.[3] In Marubakaido apple rootstocks, while PBZ treatment reduced the levels of trans-zeatin (B1683218) (tZ), it upregulated the expression of cytokinin-related transporter genes.[5] The overall increase in cytokinin activity contributes to the observed physiological changes.

Quantitative Data on Hormonal Changes

The following tables summarize the quantitative effects of this compound on abscisic acid and cytokinin levels as reported in various studies.

| Plant Species | Tissue | PBZ Treatment | Change in Abscisic Acid (ABA) Levels | Reference |

| Malus prunifolia (Marubakaido apple rootstock) | Not specified | Not specified | Increased concentration | [5] |

| Malus domestica (Apple seedlings) | Leaves | 28 days | Reduced endogenous levels by ~33%; Prevented water-stress induced accumulation | [7][8] |

| Phoebe bournei | Roots | Moderate concentration | Decreased by 63.89% compared to control | [10][11] |

| Festuca arundinacea (Tall Fescue) | Not specified | 200 mg L⁻¹ under low-light | Increased endogenous concentration | [12] |

| Amorpha fruticosa | Not specified | 150 mg/l under severe drought | Increased by 27.1% | [4] |

| Plant Species | Tissue | PBZ Treatment | Change in Cytokinin (CK) Levels | Reference |

| Malus prunifolia (Marubakaido apple rootstock) | Not specified | Not specified | Reduced trans-zeatin (tZ) levels | [5] |

| General Effect | - | - | Increased cytokinin levels | [1][2][3][6] |

| Tall Fescue (Festuca arundinacea) | Not specified | Not specified | Stimulates cytokinin synthesis | [12] |

Experimental Protocols

Accurate quantification of phytohormones is crucial for understanding the effects of this compound. The most common and reliable methods employed are based on chromatography coupled with mass spectrometry.

General Protocol for ABA and Cytokinin Quantification by LC-MS/MS

This protocol is a generalized procedure based on common practices described in the literature.[13][14][15][16][17]

1. Sample Preparation and Extraction:

- Freeze plant tissue (e.g., leaves, roots) in liquid nitrogen immediately after harvesting to quench metabolic activity.

- Grind the frozen tissue to a fine powder.

- Extract the hormones from a known weight of the powdered tissue (typically 10-100 mg) using a cold extraction solvent. A common solvent is a mixture of methanol, water, and formic acid (e.g., 15:4:1, v/v/v).

- Add a known amount of isotopically labeled internal standards for both ABA and the specific cytokinins of interest to each sample to account for losses during sample preparation and to enable accurate quantification.

- Shake or vortex the samples at 4°C in the dark for a specified period (e.g., 1-12 hours).

- Centrifuge the samples to pellet the debris.

2. Solid-Phase Extraction (SPE) for Purification and Concentration:

- The supernatant from the extraction step is collected and may be concentrated under vacuum.

- The extract is then passed through an SPE cartridge (e.g., a C18 reverse-phase column) to remove interfering compounds.

- The hormones are eluted from the cartridge with a suitable solvent (e.g., methanol).

3. LC-MS/MS Analysis:

- The purified and concentrated sample is injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[14][15]

- The HPLC separates the different hormone species based on their physicochemical properties.

- The mass spectrometer identifies and quantifies the hormones based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.[16] Quantification is typically performed using selected reaction monitoring (SRM).[16]

4. Data Analysis:

- The concentration of each hormone is calculated by comparing the peak area of the endogenous hormone to the peak area of the corresponding internal standard.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is another method that has been used for the quantification of ABA.[7][8]

1. Sample Extraction:

- Similar to the LC-MS/MS protocol, plant tissue is homogenized in an extraction buffer.

2. Immunoassay:

- The assay is performed in a microtiter plate coated with antibodies specific to the hormone being measured (e.g., ABA).

- The plant extract is added to the wells, and the endogenous hormone competes with a known amount of enzyme-labeled hormone for binding to the antibodies.

- After an incubation period, the unbound components are washed away.

- A substrate for the enzyme is added, and the resulting color change is measured using a spectrophotometer.

- The concentration of the hormone in the sample is determined by comparing the color intensity to a standard curve.

While ELISA can be a high-throughput method, it may be less specific and accurate than LC-MS/MS due to potential cross-reactivity of the antibodies with related compounds.[18]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion

This compound exerts a profound influence on the hormonal milieu of plants, extending far beyond its primary role as a gibberellin biosynthesis inhibitor. Its impact on abscisic acid and cytokinin levels is a critical component of its mode of action, contributing significantly to the observed physiological and developmental changes. The increase in cytokinin levels generally leads to delayed senescence and improved overall plant health. The modulation of ABA is more complex, with this compound capable of both increasing and decreasing its concentration, likely in a manner that is finely tuned to the specific physiological context and environmental cues. A thorough understanding of these intricate hormonal interactions is paramount for the effective application of this compound in agricultural and horticultural settings, as well as for its potential applications in the development of new plant growth regulators and stress-mitigating agents. Further research is warranted to fully elucidate the molecular mechanisms underlying the context-dependent effects of this compound on ABA signaling and its interplay with other hormone pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. omicsonline.org [omicsonline.org]

- 5. This compound elevates auxin and abscisic acid, reduces gibberellins and zeatin and modulates their transporter genes in Marubakaido apple (Malus prunifolia Borkh. var. ringo Asami) rootstocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound as a plant growth regulator [ouci.dntb.gov.ua]

- 7. Effect of this compound on water stress-induced abscisic Acid in apple seedling leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of this compound on Water Stress-Induced Abscisic Acid in Apple Seedling Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Inhibits Abscisic Acid Biosynthesis in Cercospora rosicola - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound Promotes Root Development of Difficult-to-Root Plants by Coordinating Auxin and Abscisic Acid Signaling Pathways in Phoebe bournei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Ameliorates Low-Light-Induced Damage by Improving Photosynthesis, Antioxidant Defense System, and Regulating Hormone Levels in Tall Fescue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. annualreviews.org [annualreviews.org]

- 14. Measurement of Plant Hormones by Liquid Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 15. Editorial: Methods in phytohormone detection and quantification: 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]

- 17. Quantification of abscisic Acid, cytokinin, and auxin content in salt-stressed plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid [mdpi.com]

Molecular Basis of Paclobutrazol-Induced Stress Tolerance in Crops: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paclobutrazol (B33190) (PBZ), a triazole-based plant growth retardant, is widely recognized for its ability to enhance plant tolerance to a multitude of abiotic stresses, including drought, salinity, and extreme temperatures. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning PBZ-induced stress resilience in crop plants. The primary mode of action of this compound is the inhibition of gibberellin (GA) biosynthesis, which triggers a cascade of physiological and biochemical alterations.[1] This guide details the intricate signaling pathways, hormonal crosstalk, and antioxidant defense systems modulated by PBZ. Furthermore, it presents quantitative data on the effects of PBZ on key physiological and biochemical markers of stress tolerance and provides detailed experimental protocols for their measurement.

Core Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound's primary molecular target is the cytochrome P450 monooxygenase, ent-kaurene (B36324) oxidase (KO).[2] This enzyme is a critical component of the gibberellin biosynthesis pathway, catalyzing the oxidation of ent-kaurene to ent-kaurenoic acid. By inhibiting KO, this compound effectively curtails the production of bioactive gibberellins (B7789140), such as GA1 and GA4. This reduction in GA levels leads to the accumulation of DELLA proteins, which are nuclear-localized transcriptional regulators that act as repressors of GA-responsive genes.[2] The accumulation of DELLA proteins results in the characteristic growth-retardant effects of PBZ, including reduced stem elongation and a more compact plant stature, which can contribute to lodging resistance in cereal crops.

Hormonal Crosstalk and Signaling Pathways

The inhibition of the gibberellin biosynthesis pathway by this compound initiates a complex interplay with other key phytohormone signaling pathways, collectively enhancing the plant's ability to withstand environmental stressors.

Abscisic Acid (ABA) Signaling

The reduction in GA biosynthesis leads to an accumulation of the precursor geranylgeranyl pyrophosphate (GGPP).[1] This precursor can be redirected to the biosynthesis of other terpenoid-derived hormones, most notably abscisic acid (ABA).[3][4] this compound treatment has been shown to upregulate the expression of the key ABA biosynthesis gene, 9-cis-epoxycarotenoid dioxygenase (NCED).[1][5] ABA is a central regulator of abiotic stress responses, promoting stomatal closure to conserve water and activating a wide array of stress-responsive genes.[1][5] The interaction between PBZ and ABA signaling is a cornerstone of the induced stress tolerance. In Phoebe bournei, PBZ treatment was found to down-regulate the expression of ABA signal transduction genes like SnRK2 and ABI5, which are negative regulators of root growth, while up-regulating PYLs, promoting lateral root growth.[6]

Cytokinin and Auxin Signaling

This compound application can also lead to an increase in cytokinin levels.[4] Cytokinins are known to delay leaf senescence, thereby maintaining chlorophyll (B73375) content and photosynthetic capacity under stress conditions. Furthermore, PBZ can modulate auxin (IAA) levels.[1] The interplay between auxin and ABA is crucial in modifying root system architecture, leading to enhanced water and nutrient uptake, which is beneficial under drought stress.[1] In apple rootstocks, PBZ treatment increased endogenous IAA and upregulated the polar auxin transporter genes MdPIN1 and MdLAX1.

Below is a diagram illustrating the hormonal signaling cascade initiated by this compound.

Caption: this compound-induced hormonal signaling cascade leading to enhanced stress tolerance.

Enhancement of Antioxidant Defense Systems

Abiotic stresses invariably lead to the overproduction of reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂), which can cause significant oxidative damage to cellular components. This compound has been shown to fortify the plant's antioxidant defense system to counteract this oxidative stress.[5]

PBZ treatment enhances the activities of key antioxidant enzymes, including:

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide.[5]

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.[5]

-

Ascorbate (B8700270) Peroxidase (APX): Scavenges hydrogen peroxide, using ascorbate as the electron donor.[7]

-

Peroxidase (POD): A class of enzymes that catalyze the reduction of hydrogen peroxide.[8]

-

Glutathione Reductase (GR): Plays a crucial role in the ascorbate-glutathione cycle, which is vital for detoxifying ROS.[5]

The upregulation of these antioxidant enzymes helps to maintain a lower level of ROS, thereby protecting cellular membranes and photosynthetic machinery from oxidative damage.[9]

Osmotic Adjustment and Ion Homeostasis

Under drought and salinity stress, maintaining cellular turgor and ion balance is critical for survival. This compound aids in osmotic adjustment by promoting the accumulation of compatible solutes, such as proline.[1] Proline acts as an osmoprotectant, safeguarding cellular structures and enzymes from the detrimental effects of osmotic stress.[1] In conditions of high salinity, PBZ has been observed to mitigate salt stress by reducing the uptake and accumulation of toxic ions like Na⁺ and Cl⁻ in the leaves.[1]

Quantitative Data on this compound-Induced Effects

The following tables summarize the quantitative effects of this compound on various physiological and biochemical parameters in different crop species under stress conditions.

Table 1: Effect of this compound on Antioxidant Enzyme Activities

| Plant Species | Stress Condition | This compound Treatment | SOD Activity (% increase) | CAT Activity (% increase) | APX Activity (% increase) | Reference |

| Tall Fescue | Low Light | Foliar Spray | 43.51% (LL vs CK), further increase with PBZ | 56.56% (LL vs CK), further increase with PBZ | Similar increase as SOD and CAT | [5] |

| Wheat | Heat Stress | Seed Treatment | Significant increase | Significant increase | Not reported | [10] |

| Pomegranate | Cold Stress | 50 or 75 mg L⁻¹ | Not reported | Not reported | Significant increase | [7] |

| Maize | Chilling Stress | Seed Treatment | Significant increase | Not reported | Significant increase | [11] |

| Maize | Drought | 200, 300, 400 mg L⁻¹ | Not reported | 16.2-72.7% increase | 14.3-55.6% increase | [9] |

| Strawberry | Drought | Not specified | 13.69% | 8.91% | 13.11% | [8] |

Table 2: Effect of this compound on Phytohormone Levels

| Plant Species | This compound Treatment | ABA Content | GA Content | IAA Content | Cytokinin (Zeatin) Content | Reference |

| Tall Fescue | Foliar Spray | Significant increase | Remarkable decrease | Not reported | Not reported | [5] |

| Phoebe bournei | Moderate Concentration | Reduced by 63.89% | Not reported | Increased 3.83-fold | Not reported | [6][12] |

| Apple Rootstock | 860 mg L⁻¹ Foliar Spray | Increased | Decreased (GA₁ and GA₄) | Increased | Reduced (trans-zeatin) | [13] |

| Camellia tamdaoensis | 100 and 200 ppm | Increased | Not reported | Decreased | Not reported | [14] |

| Mango | Not specified | Increased | Decreased | Not reported | Increased | [15] |

Table 3: Effect of this compound on Physiological Parameters

| Plant Species | Stress Condition | This compound Treatment | Relative Water Content (RWC) | Electrolyte Leakage (EL) | Photosynthetic Rate | Reference |

| Pomegranate | Cold Stress | 50 or 75 mg L⁻¹ | Increased | Decreased | Increased Chlorophyll Fluorescence | [7] |

| Tomato | Deficit Irrigation | 0.8 and 1.6 ppm | Not reported | Not reported | Enhanced | [16] |

| Strawberry | Drought | Not specified | 17.06% increase | Not reported | Increased | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Quantification of Phytohormones by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for accurate and sensitive quantification of multiple phytohormones.[17][18]

Protocol:

-

Sample Preparation:

-

Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract the hormones with a pre-chilled extraction solvent (e.g., methanol/water/formic acid, 15:4:1, v/v/v).

-

Add a mixture of deuterated internal standards for each hormone class to be quantified.

-

Incubate the mixture at 4°C with shaking.

-

Centrifuge to pellet debris and collect the supernatant.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Use a C18 SPE cartridge to purify the extract and remove interfering compounds.

-

Condition the cartridge with methanol, followed by the extraction solvent.

-

Load the sample, wash the cartridge, and elute the phytohormones with an appropriate solvent (e.g., 80% methanol).

-

-

HPLC-MS/MS Analysis:

-

Dry the eluate under nitrogen gas and resuspend in a suitable solvent for injection.

-

Separate the phytohormones using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

-

Detect and quantify the hormones using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Assay of Antioxidant Enzyme Activity

The activities of antioxidant enzymes are typically determined spectrophotometrically.

6.2.1. Enzyme Extraction:

-

Homogenize 0.5 g of fresh plant tissue in a pre-chilled mortar and pestle with liquid nitrogen.

-

Add an appropriate extraction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.8, containing 1 mM EDTA and 1% polyvinylpyrrolidone).

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

The resulting supernatant is the crude enzyme extract.

6.2.2. Superoxide Dismutase (SOD) Activity Assay:

This assay is based on the inhibition of the photochemical reduction of nitro blue tetrazolium (NBT).

-

The reaction mixture contains phosphate buffer, methionine, NBT, EDTA, and riboflavin.

-

Add the enzyme extract to the reaction mixture.

-

Expose the mixture to a light source (e.g., fluorescent lamps) for a set period (e.g., 15 minutes).

-

Measure the absorbance at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.

6.2.3. Catalase (CAT) Activity Assay:

This assay measures the rate of H₂O₂ decomposition.

-

The reaction mixture contains phosphate buffer and H₂O₂.

-

Add the enzyme extract to initiate the reaction.

-

Monitor the decrease in absorbance at 240 nm as H₂O₂ is consumed.

-

Calculate the enzyme activity using the extinction coefficient of H₂O₂.

6.2.4. Ascorbate Peroxidase (APX) Activity Assay: